molecular formula C20H20N2O4S2 B2915700 N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide CAS No. 883648-63-3

N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide

Cat. No.: B2915700
CAS No.: 883648-63-3
M. Wt: 416.51
InChI Key: ARAOHGIHUKEKDO-UHFFFAOYSA-N
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Description

The compound N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a complex substituent at the amide nitrogen. This substituent comprises a 3-ethoxy-4-methoxyphenyl group and a thiophen-2-yl formamido methyl moiety.

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-3-26-15-12-13(8-9-14(15)25-2)18(21-19(23)16-6-4-10-27-16)22-20(24)17-7-5-11-28-17/h4-12,18H,3H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAOHGIHUKEKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between an amine and a carboxylic acid derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene Carboxamides
Compound Name Molecular Formula Key Substituents Synthesis Highlights Biological Activity
Target Compound C₂₀H₂₁N₂O₄S₂ 3-Ethoxy-4-methoxyphenyl, thiophen-2-yl formamido methyl Likely involves amide coupling (e.g., HATU) Hypothetical antimicrobial
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 2-Nitrophenyl Reflux of 2-thiophenecarbonyl chloride + 2-nitroaniline Antibacterial, antifungal
Compound 52 () C₁₆H₁₁N₅O₂S₃ Triazolylthio methyl Multi-step synthesis with triazole formation Broad-spectrum antimicrobial
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ Thiazolyl, nitro, trifluoromethyl HATU-mediated coupling, column chromatography Narrow-spectrum antibacterial
CAS 642956-53-4 C₁₅H₁₅N₃O₂S₂ Acetyl(methyl)amino phenyl Thiourea linkage synthesis Unknown (structural analog)

Key Observations:

  • Substituent Effects : The target compound’s 3-ethoxy-4-methoxyphenyl group enhances lipophilicity compared to the electron-withdrawing nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide . This may improve membrane permeability but reduce solubility.
  • Synthetic Routes : Amide bond formation via reagents like HATU (as in ) is common, while triazole-containing analogs () require click chemistry or cycloaddition steps.

Physicochemical and Conformational Analysis

  • Molecular Geometry :
    • highlights that dihedral angles between aromatic rings (e.g., 13.53° in N-(2-nitrophenyl)thiophene-2-carboxamide) influence crystal packing and solubility . The target compound’s bulkier substituents may increase torsional strain, reducing crystallinity but enhancing amorphous dispersion.
  • Solubility and Stability :
    • The trifluoromethyl group in ’s compound improves metabolic stability but may reduce aqueous solubility . The target compound’s methoxy and ethoxy groups likely confer moderate solubility in polar solvents.

Biological Activity

N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological properties. The presence of the ethoxy and methoxy groups on the phenyl ring enhances its lipophilicity and may improve its interaction with biological targets. The general structure can be summarized as follows:

N 3 ethoxy 4 methoxyphenyl thiophen 2 yl formamido methyl thiophene 2 carboxamide\text{N 3 ethoxy 4 methoxyphenyl thiophen 2 yl formamido methyl thiophene 2 carboxamide}

1. Anticancer Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with thiophene moieties can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells .

Table 1: Anticancer Activity of Thiophene Derivatives

Compound NameCancer Cell LineIC50 Value (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa20Cell cycle arrest
N-(3-Ethoxy...)A54912Inhibition of kinases

2. Anti-inflammatory Properties

The anti-inflammatory potential of thiophene-based compounds has been well-documented. These compounds often target cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the biosynthesis of inflammatory mediators. For instance, a review highlighted that several thiophene derivatives possess anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Antioxidant Activity

Thiophenes have also been recognized for their antioxidant capabilities. The sulfur atom in the thiophene ring contributes to electron donation, which can neutralize free radicals. This property is essential for protecting cells from oxidative stress-related damage .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as COX and LOX.
  • Induction of Apoptosis : By activating apoptotic pathways, this compound can lead to programmed cell death in cancer cells.
  • Cell Cycle Regulation : It may affect various phases of the cell cycle, thereby preventing cancer cell proliferation.

Case Studies

Several studies have evaluated the efficacy of thiophene derivatives in clinical or preclinical settings:

  • Study on Breast Cancer : A recent investigation into a series of thiophene derivatives showed promising results against MCF-7 cells, with N-[3-(4-methoxyphenyl)-5-thienyl]acetamide exhibiting an IC50 value of 10 µM, indicating potent activity .
  • Anti-inflammatory Assessment : In vivo models demonstrated that thiophene compounds reduced edema in paw inflammation models significantly more than standard treatments, suggesting their potential as new anti-inflammatory agents .

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